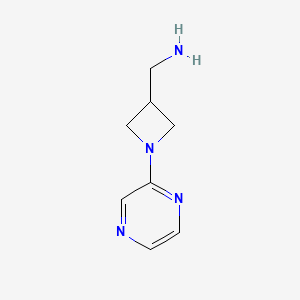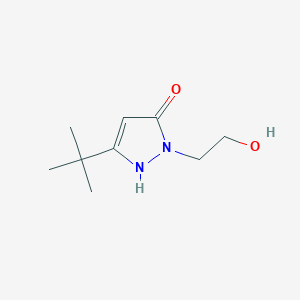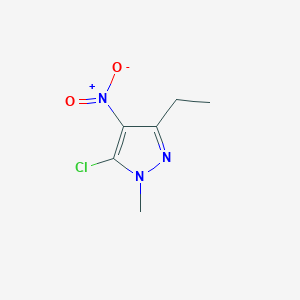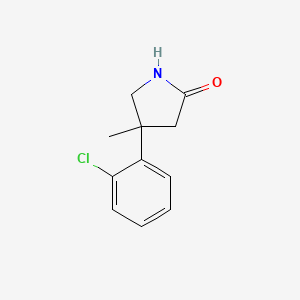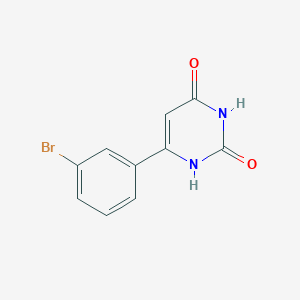![molecular formula C14H19NO B1467103 {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol CAS No. 1251493-48-7](/img/structure/B1467103.png)
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol
概要
説明
The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves the construction of the ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a prop-2-en-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can participate in a variety of reactions, including those involving the opening of the ring or the functionalization of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as the presence of the pyrrolidine ring and the specific substituents attached to it would influence its properties .科学的研究の応用
Electrochemical Determination and Fuel Cell Applications
Research has highlighted the oxidation pathways of methanol in polyelectrolyte membrane (PEM) fuel cells, focusing on the design of improved catalysts for methanol oxidation. This involves a deep understanding of complex oxidation pathways in acidic and alkaline electrolytes, with a particular emphasis on the determination of activation energy values for methanol oxidation at platinum electrodes. These studies are crucial for the development of new catalysts that lower the activation energy barrier, driving methanol oxidation to completion, which is essential for energy conversion in fuel cells (Cohen, Volpe, & Abruña, 2007).
Environmental Monitoring and Degradation Analysis
Methanol's role as a chemical marker in the assessment of solid insulation condition in power transformers has been extensively reviewed. The generation of methanol during thermal ageing tests and its identification in transformer field samples have led to its use as an indicator of cellulosic solid insulation ageing in transformer mineral oil. This application is vital for monitoring the health of power transformers and ensuring their efficient operation (Jalbert et al., 2019).
Hydrogen Production for Sustainability
The production of high purity hydrogen from methanol thermochemical conversion is another significant area of research. This includes methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The focus on catalyst development and reactor technology aims to develop a hydrogen-methanol economy conducive to environmental sustainability and energy efficiency (García et al., 2021).
Chemical Synthesis and Material Science
The chemistry and properties of specific pyridine and pyrrolidine derivatives have been explored for their potential in various applications, including biological and electrochemical activity. These studies provide insights into the preparation, properties, and potential uses of these compounds in material science and chemical synthesis, highlighting areas for future investigation (Boča, Jameson, & Linert, 2011).
Methanol Synthesis and Industrial Applications
The synthesis of methanol and its potential future uses, particularly as a peaking fuel in coal gasification combined cycle power stations, have been reviewed. This encompasses the catalytic processes and chemical equilibria involved in methanol synthesis from CO-rich gas, emphasizing methanol's role as a clean-burning fuel and its versatile applications in industrial processes (Cybulski, 1994).
作用機序
Target of Action
It’s known that pyrrolidine derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which include this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that indole derivatives, which include this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that indole derivatives, which include this compound, possess various biological activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
It’s known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that environmental factors may influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
The future directions for research on “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved through the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .
生化学分析
Biochemical Properties
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their catalytic functions. Additionally, the phenylprop-2-en-1-yl group may engage in hydrophobic interactions with proteins, affecting their conformation and stability. These interactions can modulate biochemical pathways and influence cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways by binding to receptors or interacting with signaling proteins. This can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, the compound can alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, altering the catalytic activity of the enzymes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, maintaining its biological activity over extended periods. It may degrade under specific environmental conditions, leading to a loss of activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolites in cells, affecting metabolic homeostasis. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue permeability and blood flow. These factors determine the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism. The subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-8-10-15(11-14)9-4-7-13-5-2-1-3-6-13/h1-7,14,16H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDWWDYJBRBDH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CO)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




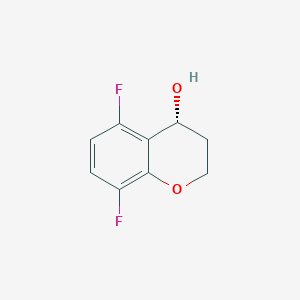

![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)

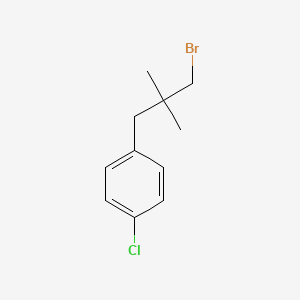
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)

